molecular formula C15H20FNO3 B572333 (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine CAS No. 1314419-66-3

(R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine

Cat. No.: B572333
CAS No.: 1314419-66-3
M. Wt: 281.327
InChI Key: OCESHIJYWOFTKP-CYBMUJFWSA-N
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Description

®-N-Boc-3-(4-fluorophenoxy)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-fluorophenoxy group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Boc-3-(4-fluorophenoxy)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

    Introduction of the 4-Fluorophenoxy Group: The 4-fluorophenoxy group can be introduced via nucleophilic substitution reactions. For example, a fluorophenol derivative can react with a suitable leaving group on the pyrrolidine ring.

    Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group. This step is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for ®-N-Boc-3-(4-fluorophenoxy)pyrrolidine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow chemistry and automated synthesis techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-N-Boc-3-(4-fluorophenoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the fluorophenoxy group or the pyrrolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrolidine ring.

Scientific Research Applications

®-N-Boc-3-(4-fluorophenoxy)pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-N-Boc-3-(4-fluorophenoxy)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors, enzymes, or ion channels. The fluorophenoxy group can enhance binding affinity and selectivity, while the pyrrolidine ring can modulate the compound’s pharmacokinetic properties. The Boc protecting group ensures stability during synthetic transformations and can be removed under acidic conditions to reveal the free amine.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-Fluorophenoxy)pyrrolidine: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.

    (S)-N-Boc-3-(4-fluorophenoxy)pyrrolidine: The enantiomer of the compound, which may exhibit different biological activities and properties.

    ®-N-Boc-3-(4-chlorophenoxy)pyrrolidine: Contains a chlorine atom instead of a fluorine atom, which can alter its electronic properties and reactivity.

Uniqueness

®-N-Boc-3-(4-fluorophenoxy)pyrrolidine is unique due to the presence of the fluorophenoxy group, which imparts specific electronic and steric effects. The Boc protecting group provides stability during synthetic transformations, making it a valuable intermediate in complex organic synthesis.

Properties

IUPAC Name

tert-butyl (3R)-3-(4-fluorophenoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCESHIJYWOFTKP-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849445
Record name tert-Butyl (3R)-3-(4-fluorophenoxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379325-60-6
Record name tert-Butyl (3R)-3-(4-fluorophenoxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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